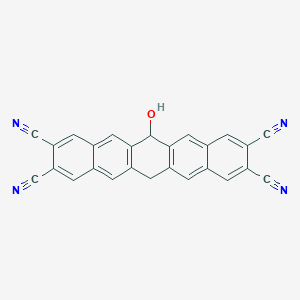
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound known for its unique structure and properties. It is a derivative of pentacene, a well-known organic semiconductor.
Métodos De Preparación
The synthesis of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multiple steps. One common method starts with the preparation of 6,13-dihydro-6,13-dihydroxypentacene, which is then subjected to further reactions to introduce the hydroxy and tetracarbonitrile groups. The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex organic moleculesIn industry, it is explored for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile involves its interaction with specific molecular targets and pathways. It can undergo disproportionation reactions, leading to the formation of tetrahydropentacenes and pentacenes. These reactions are crucial for its photophysical properties, including fluorescence .
Comparación Con Compuestos Similares
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can be compared with other similar compounds such as 6,13-dihydro-6,13-dihydroxypentacene and 6,13-methanopentacene. While these compounds share some structural similarities, this compound is unique due to its specific functional groups, which impart distinct chemical and physical properties .
Propiedades
Número CAS |
919273-18-0 |
|---|---|
Fórmula molecular |
C26H12N4O |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
6-hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H12N4O/c27-10-20-3-14-1-18-7-19-2-15-4-21(11-28)23(13-30)6-17(15)9-25(19)26(31)24(18)8-16(14)5-22(20)12-29/h1-6,8-9,26,31H,7H2 |
Clave InChI |
CNFOVWIIVPSHFS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















